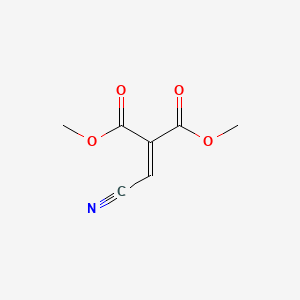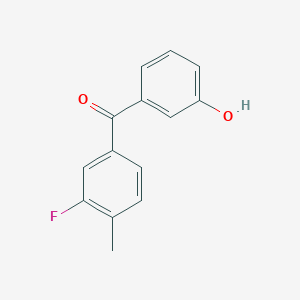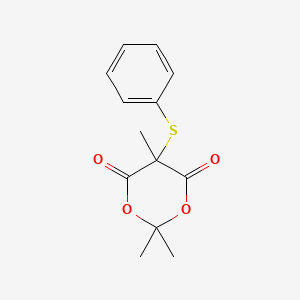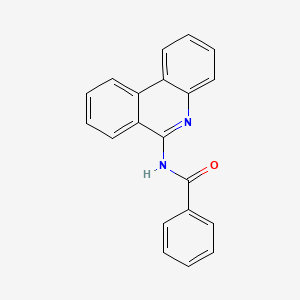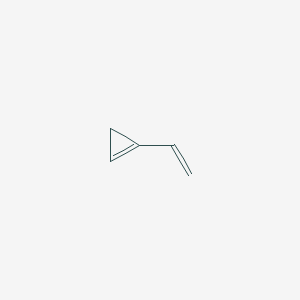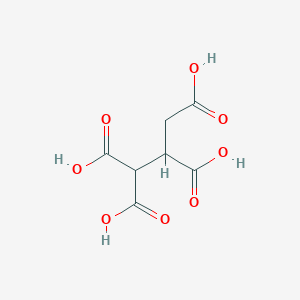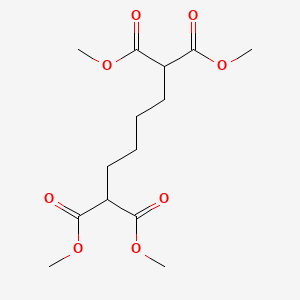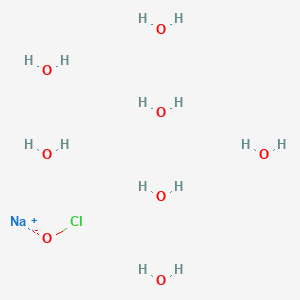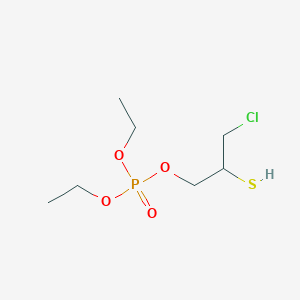
3-Chloro-2-sulfanylpropyl diethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-sulfanylpropyl diethyl phosphate is an organophosphorus compound that features a phosphate group bonded to a 3-chloro-2-sulfanylpropyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-sulfanylpropyl diethyl phosphate typically involves the reaction of diethyl phosphorochloridate with 3-chloro-2-sulfanylpropanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. A common solvent used in this reaction is dichloromethane, and the reaction is often catalyzed by a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, which are critical for maintaining product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-sulfanylpropyl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The phosphate ester bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used in substitution reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Substitution: Corresponding substituted products such as azides or thiocyanates.
Hydrolysis: Diethyl phosphate and 3-chloro-2-sulfanylpropanol.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-sulfanylpropyl diethyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate linkages.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pesticides and other agrochemicals due to its ability to inhibit certain enzymes in pests.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-sulfanylpropyl diethyl phosphate involves the inhibition of enzymes by forming covalent bonds with active site residues. The phosphate group can mimic the natural substrate of the enzyme, leading to the formation of a stable enzyme-inhibitor complex. This inhibition can disrupt normal enzyme function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phosphorochloridate: Similar in structure but lacks the sulfanyl group.
3-Chloro-2-sulfanylpropanol: Similar in structure but lacks the phosphate group.
O,O-Diethyl S-(2-chloroethyl) phosphorothioate: Similar in structure but has a different alkyl group.
Uniqueness
3-Chloro-2-sulfanylpropyl diethyl phosphate is unique due to the presence of both a chloro and a sulfanyl group, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
62753-19-9 |
|---|---|
Molekularformel |
C7H16ClO4PS |
Molekulargewicht |
262.69 g/mol |
IUPAC-Name |
(3-chloro-2-sulfanylpropyl) diethyl phosphate |
InChI |
InChI=1S/C7H16ClO4PS/c1-3-10-13(9,11-4-2)12-6-7(14)5-8/h7,14H,3-6H2,1-2H3 |
InChI-Schlüssel |
PSDYSSVJQGBXGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OCC(CCl)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione](/img/structure/B14509685.png)

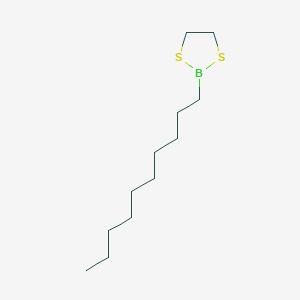
![(1E)-N-{2-[(E)-Benzylideneamino]ethyl}butan-1-imine](/img/structure/B14509704.png)
